![molecular formula C19H22FN3O3S B2512157 3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097865-11-5](/img/structure/B2512157.png)
3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
The compound "3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione" is a complex molecule that appears to be related to various research areas, including the synthesis of fluorescent compounds and the development of novel organic structures with potential biological activity. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings and the introduction of various functional groups. The first paper discusses the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through oxidative condensation-cyclization, using elemental sulfur as an oxidant . This method could potentially be adapted for the synthesis of the imidazolidine ring present in the target compound. The second paper describes a 1,3-dipolar cycloaddition reaction to create imidazolidine-fused sulfamidates and sulfamides . This reaction could be relevant to the synthesis of the imidazolidine core of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of a cyclopropyl group and a piperidinyl moiety suggests a complex three-dimensional structure that could influence its reactivity and interaction with biological targets. The imidazolidine ring is a common feature in medicinal chemistry due to its resemblance to peptide bonds and its ability to mimic certain biological molecules .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The fluorophenyl group, for example, could participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom . The imidazolidine ring could be involved in cycloaddition reactions, as described in the second paper, which could be useful for further functionalization of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially affecting its ability to cross cell membranes . The imidazolidine ring could contribute to the compound's stability and conformational rigidity, which might be important for its biological activity . The fluorescent properties of related compounds, as mentioned in the first paper, suggest that the compound might also exhibit fluorescence, which could be useful for tracking its distribution in biological systems .
Scientific Research Applications
Synthetic Chemistry Applications
The exploration and synthesis of complex molecules often lead to advances in chemical methodologies and an understanding of reaction mechanisms. For instance, the structural motif of imidazolidine-2,4-dione serves as a core for the development of differently functionalized cyclopentenediones, showcasing the versatility of such compounds in synthetic organic chemistry. The reactions of cyclopentenediones with various nucleophiles under mild conditions highlight the reactivity and potential applicability of this scaffold in synthesizing novel compounds with potential biological activities (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).
Pharmacological Research
The pharmacological landscape is enriched by the investigation of novel compounds for therapeutic purposes. Imidazolidine-2,4-dione derivatives, owing to their structural diversity, have been extensively studied for their potential as therapeutic agents. Research has demonstrated their efficacy in various models, indicating their potential in drug development. For example, novel syntheses and evaluations of imidazolidine-2,4-dione derivatives have revealed their promising anticancer activities, suggesting a potential pathway for the development of new anticancer therapies (Kumar & Sharma, 2022).
Mechanism of Action
properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-13-1-5-16(6-2-13)27-12-18(25)21-9-7-14(8-10-21)22-11-17(24)23(19(22)26)15-3-4-15/h1-2,5-6,14-15H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPRIVAJARUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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